[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Overview
Description
“[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl-” is also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl or TMB. It is a colorimetric substrate used for the detection of horseradish peroxidase-labeled probes .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach transformed readily available 2,2′,6,6′-tetramethoxy-1,1′-biphenyl into the natural product cardinalin 3 using a bidirectional approach . Another method developed a supporting electrolyte-free method for flow electrolysis .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, it can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H20N2 and a molar mass of 240.3482 g/mol . Its melting point ranges from 168 to 171 °C .Scientific Research Applications
Enzyme-Linked Immunosorbent Assays (ELISA)
TMB is used as a chromogenic substrate in ELISA .
Method of Application
TMB acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm . The reaction can be halted by the addition of acid or another stop reagent .
Results or Outcomes
The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs . This allows for the detection and quantification of various substances in a sample.
Immunohistochemistry (IHC)
TMB is used in staining procedures in IHC .
Method of Application
In IHC, TMB is used as a chromogen to visualize the location of proteins of interest within tissue sections . The TMB is oxidized by the enzyme horseradish peroxidase (HRP) to produce a brown precipitate that is visible under a microscope .
Results or Outcomes
The brown color produced by the reaction of TMB with HRP allows for the localization of specific proteins within a tissue section .
Detection of Copper Ions and Hypochlorite
TMB has been used to detect molecules in aqueous samples such as copper ion and hypochlorite .
Method of Application
The exact method can vary, but generally, the sample is mixed with a solution of TMB. If copper ions or hypochlorite are present, they will react with the TMB, causing a color change .
Results or Outcomes
The presence of copper ions or hypochlorite in the sample can be confirmed by the color change .
Preparation of 3,3’,5,5’-Tetramethylenebiphenyl Tetraanion
3,3’,5,5’-Tetramethylbiphenyl is used as a precursor for the preparation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion .
Method of Application
The exact method can vary, but generally, 3,3’,5,5’-Tetramethylbiphenyl is reacted with a strong base to form the tetraanion .
Results or Outcomes
The reaction results in the formation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion .
Detection of Hematuria
TMB is used to detect hematuria as it turns blue in contact with hemoglobin .
Method of Application
The exact method can vary, but generally, the sample is mixed with a solution of TMB. If hemoglobin is present, it will react with the TMB, causing a color change .
Results or Outcomes
The presence of hemoglobin in the sample can be confirmed by the color change .
Preparation of Biphenyl-3,3’,5,5’-tetracarboxylic Acid
3,3’,5,5’-Tetramethylbiphenyl is used to prepare biphenyl-3,3’,5,5’-tetracarboxylic acid by the oxidation with potassium permanganate .
Method of Application
The exact method can vary, but generally, 3,3’,5,5’-Tetramethylbiphenyl is reacted with potassium permanganate to form biphenyl-3,3’,5,5’-tetracarboxylic acid .
Results or Outcomes
The reaction results in the formation of biphenyl-3,3’,5,5’-tetracarboxylic acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPMFPGZQPETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062396 | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
CAS RN |
2417-04-1 | |
Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2417-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2417-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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